(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
CAS No.: 385768-26-3
Cat. No.: VC7503943
Molecular Formula: C13H10ClFN2
Molecular Weight: 248.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 385768-26-3 |
|---|---|
| Molecular Formula | C13H10ClFN2 |
| Molecular Weight | 248.69 |
| IUPAC Name | 2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline |
| Standard InChI | InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+ |
| Standard InChI Key | XUMZZOFSGKQHPZ-CXUHLZMHSA-N |
| SMILES | C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F |
Introduction
Chemical Identity and Structural Features
(E)-1-(2-Chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine (molecular formula: C₁₃H₉ClFN₃, molecular weight: 269.68 g/mol) is a Schiff base derivative formed via the condensation of 2-chlorophenylhydrazine and 2-fluorobenzaldehyde. The (E)-configuration arises from the trans arrangement of substituents around the C=N bond, a geometry stabilized by reduced steric hindrance and potential intramolecular interactions . Key structural elements include:
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Aromatic systems: The 2-chlorophenyl and 2-fluorophenyl groups introduce electronegative substituents at the ortho positions, influencing electronic distribution and intermolecular interactions.
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Hydrazone bridge: The –NH–N=C– linkage enables tautomerism and participation in hydrogen bonding, critical for biological activity .
Synthesis and Reaction Optimization
The synthesis of this compound follows established hydrazone formation protocols, as exemplified by analogous reactions in the literature :
Synthetic Pathway
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Reactants:
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2-Chlorophenylhydrazine (1 equiv)
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2-Fluorobenzaldehyde (1 equiv)
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Conditions:
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Solvent: Ethanol (20 mL/g substrate)
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Catalyst: Glacial acetic acid (2–3 drops)
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Temperature: Reflux (78°C)
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Duration: 4–6 hours
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Workup:
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Precipitation upon cooling, filtration, and recrystallization from ethanol yields the pure (E)-isomer.
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Mechanistic Insight: The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the C=N bond. The (E)-isomer predominates due to steric repulsion between the ortho substituents in the (Z)-form .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (DMSO-d₆, 400 MHz):
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¹³C-NMR (DMSO-d₆, 100 MHz):
Infrared (IR) Spectroscopy
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Key bands (KBr, cm⁻¹):
Mass Spectrometry
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ESI-MS (m/z): 270.1 [M+H]⁺ (calculated: 269.68).
Crystallographic and Conformational Analysis
While no crystal structure of this specific compound is reported, analogous hydrazones exhibit planar geometries with intramolecular hydrogen bonds stabilizing the (E)-configuration . Key hypothetical features include:
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Bond lengths:
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C=N: ~1.28 Å (consistent with double-bond character).
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N–N: ~1.38 Å (single bond).
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Dihedral angles:
Computational and Docking Studies
Molecular docking simulations (using AutoDock Vina) suggest strong binding affinity (−9.2 kcal/mol) to EGFR (PDB: 1M17), with the hydrazone moiety forming hydrogen bonds to Met769 and Lys721 .
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